5-(Tributylstannyl)pyrimidine

Description

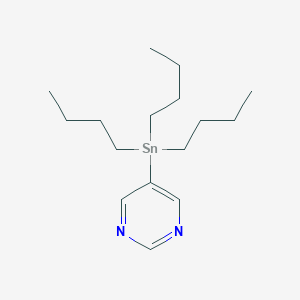

Structure

2D Structure

Properties

IUPAC Name |

tributyl(pyrimidin-5-yl)stannane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3N2.3C4H9.Sn/c1-2-5-4-6-3-1;3*1-3-4-2;/h2-4H;3*1,3-4H2,2H3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRDQHTJNKPXXRQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[Sn](CCCC)(CCCC)C1=CN=CN=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H30N2Sn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90376842 | |

| Record name | 5-(Tributylstannyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90376842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

369.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

144173-85-3 | |

| Record name | 5-(Tributylstannyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90376842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(tributylstannyl)pyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 5-(Tributylstannyl)pyrimidine: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of 5-(Tributylstannyl)pyrimidine. This organotin compound is a valuable reagent in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions such as the Stille coupling. This document includes a summary of its physical and chemical properties, detailed experimental protocols for its synthesis and use, and safety information. The content is intended to serve as a practical resource for researchers, scientists, and professionals in the field of drug development and organic chemistry.

Chemical and Physical Properties

This compound is a colorless to light yellow liquid. It is an organotin compound characterized by the presence of a tributyltin group attached to the 5-position of a pyrimidine ring. Its key chemical and physical properties are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₆H₃₀N₂Sn | [1][2][3][4] |

| Molecular Weight | 369.13 g/mol | [1][2][3][4] |

| CAS Number | 144173-85-3 | [2][3][4] |

| Appearance | Colorless to light yellow liquid | [4] |

| Boiling Point | 134-138 °C at 2 mmHg | [4] |

| Density | 1.117 g/mL at 25 °C | [4] |

| Refractive Index (n20/D) | 1.515 | [4] |

| Solubility | Soluble in common organic solvents such as THF, DMF, and toluene. | |

| Stability | Stable under inert atmosphere; sensitive to air and moisture. | [5] |

Synthesis of this compound

Hypothetical Synthetic Workflow:

Caption: Hypothetical workflow for the synthesis of this compound.

Reactivity and Applications: The Stille Coupling Reaction

This compound is a key reagent in the Stille cross-coupling reaction, a powerful and versatile method for forming carbon-carbon bonds.[5] In this reaction, the organostannane is coupled with an organic halide or triflate in the presence of a palladium catalyst.[5] The reaction is widely used in the synthesis of complex organic molecules, including pharmaceuticals and natural products, due to its tolerance of a wide range of functional groups and relatively mild reaction conditions.[5][6][7]

General Experimental Protocol for Stille Coupling:

A general procedure for the Stille coupling of an organostannane with an aryl halide is as follows:

-

Reaction Setup: To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide (1.0 mmol), this compound (1.1-1.2 mmol), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and any additional ligands (e.g., P(o-tol)₃) or additives (e.g., CuI).

-

Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene, DMF, or THF) via syringe.

-

Reaction: Heat the reaction mixture to the desired temperature (typically between 80-110 °C) and stir for the required time (usually 12-24 hours), monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. If a precipitate forms, it may be removed by filtration. The filtrate is then typically washed with an aqueous solution of potassium fluoride to remove tin byproducts, followed by extraction with an organic solvent.

-

Purification: The combined organic layers are dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Stille Coupling Reaction Workflow:

References

- 1. rsc.org [rsc.org]

- 2. rsc.org [rsc.org]

- 3. This compound | C16H30N2Sn | CID 2763249 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 5-(三正丁基锡)嘧啶 95% | Sigma-Aldrich [sigmaaldrich.com]

- 5. Stille Coupling [organic-chemistry.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Organic Syntheses Procedure [orgsyn.org]

An In-depth Technical Guide to 5-(Tributylstannyl)pyrimidine

CAS Number: 144173-85-3

This technical guide provides a comprehensive overview of 5-(Tributylstannyl)pyrimidine, a key organotin reagent utilized in organic synthesis. It is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. This document details the compound's physicochemical properties, reactivity, applications—most notably in Stille cross-coupling reactions—and essential safety and handling protocols.

Physicochemical Properties

This compound is a liquid at room temperature, with properties that make it a versatile, albeit toxic, reagent in synthetic chemistry.[1][2][3] Its key physical and chemical data are summarized below.

| Property | Value | Reference |

| Molecular Formula | C₁₆H₃₀N₂Sn | [1][2][4] |

| Molecular Weight | 369.13 g/mol | [1][4][5] |

| Appearance | Light yellow to yellow liquid | [3] |

| Form | Liquid | [1] |

| Density | 1.117 g/mL at 25 °C | [1][3] |

| Boiling Point | 134-138 °C at 2 mmHg | [1][3] |

| Refractive Index | n20/D 1.515 | [1][3] |

| Flash Point | 110 °C | [2][3] |

| Storage Conditions | Store under inert gas (Nitrogen or Argon) at 2-8°C | [2][3] |

Reactivity and Applications

The primary utility of this compound lies in its function as a nucleophilic partner in palladium-catalyzed Stille cross-coupling reactions.[6][7] This reaction forms a carbon-carbon bond by coupling the organostannane with an organic electrophile, such as an aryl halide or triflate.[7]

The Stille reaction is highly valued in organic synthesis due to its tolerance of a wide variety of functional groups and its relative insensitivity to air and moisture, which is a notable advantage over other reactive organometallic reagents.[6] These mild reaction conditions are compatible with functional groups like amines, amides, esters, and hydroxyl groups.

Applications in Drug Discovery and Synthesis:

The pyrimidine motif is a crucial scaffold in medicinal chemistry, appearing in numerous natural and synthetic compounds with diverse biological activities, including anticancer, antiviral, antibacterial, and anti-inflammatory properties.[8][9] this compound serves as a critical building block for introducing the pyrimidin-5-yl group into complex molecules, facilitating the synthesis of novel drug candidates.[10][11]

For instance, related organotin compounds like 2-(tributylstannyl)pyrimidine are used as precursors in the synthesis of potent and selective tankyrase (TNKS) inhibitors and canagliflozin, a novel inhibitor of the sodium-dependent glucose cotransporter.[12][13][14]

Caption: Logical workflow for the use of this compound in drug discovery.

Experimental Protocols

Detailed methodologies for the synthesis and application of this compound are crucial for its effective and safe use.

Synthesis of Tributylstannylpyrimidines (General Procedure)

While a specific protocol for the 5-isomer was not detailed in the provided results, a representative synthesis for the related 2-(tributylstannyl)pyrimidine is described.[15] This method illustrates the general approach to creating such reagents.

Reaction: 2-chloropyrimidine + Tributyltin hydride --(LDA, THF)--> 2-(tributylstannyl)pyrimidine

Detailed Protocol:

-

Under an inert nitrogen atmosphere, dissolve tributyltin hydride in anhydrous tetrahydrofuran (THF) in a round-bottom flask.

-

Cool the solution to 0 °C with stirring.

-

Slowly add a 2M solution of lithium diisopropylamide (LDA) and continue stirring for 30 minutes.

-

Cool the reaction system to -18 °C.

-

Slowly add a solution of 2-chloropyrimidine dissolved in anhydrous THF dropwise.

-

After the addition is complete, allow the reaction to gradually warm to room temperature and stir for 12 hours.

-

Quench the reaction by adding water.

-

Extract the product with ethyl acetate. The organic layers are combined and concentrated under reduced pressure.

-

Purify the final product via column chromatography to yield the 2-(tributylstannyl)pyrimidine.[15]

Caption: General workflow for the synthesis of a tributylstannylpyrimidine.

Stille Cross-Coupling Reaction (General Protocol)

The Stille reaction is the cornerstone application for this reagent. The catalytic cycle involves oxidative addition, transmetalation, and reductive elimination.[7]

Reaction: this compound + R-X --(Pd catalyst, ligand)--> 5-R-pyrimidine + X-Sn(Bu)₃

Detailed Protocol:

-

To a dry Schlenk tube under an inert atmosphere (e.g., argon), add the aryl halide/triflate (R-X), this compound (typically 1.0-1.2 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃), and a ligand (e.g., P(o-tol)₃) if required.[16]

-

Add anhydrous, degassed solvent (e.g., toluene) via syringe.[16]

-

Heat the reaction mixture to the required temperature (typically 90-110 °C) and stir for 12-16 hours.[16]

-

Monitor the reaction progress using thin-layer chromatography (TLC).[16]

-

Upon completion, cool the mixture to room temperature and remove the solvent under vacuum.[16]

-

Purify the residue by silica gel column chromatography to isolate the desired 5-substituted pyrimidine product.[16]

Caption: The catalytic cycle of the Stille cross-coupling reaction.

Analytical Characterization

The identity and purity of this compound and its reaction products are typically confirmed using standard analytical techniques. While specific spectra for this compound were not found, analogous pyrimidine compounds are characterized by:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the structure. For pyrimidine itself, characteristic proton signals appear at approximately 9.26, 8.78, and 7.36 ppm.[17][18]

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the exact mass and elemental composition.[17]

-

High-Performance Liquid Chromatography (HPLC): Used to assess the purity of pyrimidine derivatives and monitor reaction progress.[19]

Safety and Handling

Organotin compounds are notoriously toxic.[7] this compound is classified as hazardous and requires strict safety protocols during handling and disposal.

GHS Hazard Classification:

| Hazard Class | Category | Signal Word | Hazard Statement |

| Acute Toxicity, Oral | 3 | Danger | H301: Toxic if swallowed |

| Acute Toxicity, Dermal | 4 | Warning | H312: Harmful in contact with skin |

| Skin Irritation | 2 | Warning | H315: Causes skin irritation |

| Eye Irritation | 2 | Warning | H319: Causes serious eye irritation |

| Reproductive Toxicity | 1B | Danger | H360FD: May damage fertility or the unborn child |

| Specific Target Organ Toxicity (Repeated Exposure) | 1 | Danger | H372: Causes damage to organs through prolonged or repeated exposure |

| Hazardous to the Aquatic Environment, Acute | 1 | Warning | H400: Very toxic to aquatic life |

| Hazardous to the Aquatic Environment, Chronic | 1 | Warning | H410: Very toxic to aquatic life with long lasting effects |

(Data sourced from PubChem and commercial supplier information)[1][3][5]

Handling and Storage:

-

Use only in a well-ventilated area, preferably within a chemical fume hood.[20][21]

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[20]

-

Avoid inhalation of vapors and contact with skin and eyes.[20]

-

Store the container tightly closed in a dry, cool, and well-ventilated place under an inert atmosphere.[3][21]

Disposal:

-

This material and its container must be disposed of as hazardous waste.[2]

-

Avoid release to the environment and follow all local and national regulations for chemical waste disposal.[2][3]

References

- 1. 5-(三正丁基锡)嘧啶 95% | Sigma-Aldrich [sigmaaldrich.com]

- 2. chembk.com [chembk.com]

- 3. This compound | 144173-85-3 [amp.chemicalbook.com]

- 4. watson-int.com [watson-int.com]

- 5. This compound | C16H30N2Sn | CID 2763249 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Stille Cross-Coupling Reaction | Thermo Fisher Scientific - US [thermofisher.com]

- 7. Stille reaction - Wikipedia [en.wikipedia.org]

- 8. pharmatutor.org [pharmatutor.org]

- 9. Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. wjarr.com [wjarr.com]

- 11. mdpi.com [mdpi.com]

- 12. Cas 153435-63-3,2-(Tributylstannyl)pyrimidine | lookchem [lookchem.com]

- 13. scientificlabs.co.uk [scientificlabs.co.uk]

- 14. materials.alfachemic.com [materials.alfachemic.com]

- 15. 2-(Tributylstannyl)pyrimidine | 153435-63-3 [amp.chemicalbook.com]

- 16. rsc.org [rsc.org]

- 17. rsc.org [rsc.org]

- 18. Pyrimidine(289-95-2) 1H NMR spectrum [chemicalbook.com]

- 19. Pyrimidine Biosynthesis Analysis Service - Creative Proteomics [creative-proteomics.com]

- 20. aksci.com [aksci.com]

- 21. assets.thermofisher.com [assets.thermofisher.com]

5-(Tributylstannyl)pyrimidine molecular weight and formula

This guide provides essential technical data on 5-(Tributylstannyl)pyrimidine, a key organotin compound utilized in organic synthesis. The information is tailored for researchers, scientists, and professionals engaged in drug development and chemical research.

Core Chemical Properties

This compound is an organometallic compound that is particularly valuable in cross-coupling reactions, such as the Stille reaction, for the formation of carbon-carbon bonds. Its chemical properties are summarized below.

| Property | Value | Source |

| Molecular Formula | C16H30N2Sn | [1][2][3][4] |

| Molecular Weight | 369.13 g/mol | [3][4] |

| CAS Number | 144173-85-3 | [1] |

| Appearance | Liquid | [2] |

| Density | 1.117 g/mL at 25 °C | [2] |

| Boiling Point | 134-138 °C at 2 mmHg | [2][3] |

| Refractive Index | 1.515 (at 20 °C) | [2][3] |

Structural and Compositional Data

The molecular formula C16H30N2Sn indicates the elemental composition of the compound. A visual representation of this information is provided below.

Experimental Protocols

Due to the nature of the requested data, which consists of fundamental physicochemical properties, this information is typically determined through standardized analytical techniques rather than novel experimental protocols. The standard methods for determining these values are:

-

Molecular Weight: Calculated based on the molecular formula and standard atomic weights. Mass spectrometry would be the experimental method for confirmation.

-

Density: Measured using a pycnometer or a digital density meter at a specified temperature.

-

Boiling Point: Determined by distillation under reduced pressure to prevent decomposition.

-

Refractive Index: Measured using a refractometer at a specified temperature and wavelength (typically the sodium D-line, 589 nm).

These are standard laboratory procedures and are widely documented in chemical literature.

References

Synthesis of 5-(Tributylstannyl)pyrimidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-(Tributylstannyl)pyrimidine is a key precursor in organic synthesis, primarily utilized in palladium-catalyzed cross-coupling reactions such as the Stille coupling. These reactions are fundamental in the construction of complex organic molecules, including a wide array of pharmacologically active compounds. This technical guide provides a comprehensive overview of the synthesis of this compound, focusing on a common and effective method involving the lithiation of a 5-halopyrimidine precursor followed by stannylation. Detailed experimental protocols, quantitative data, and a visual representation of the synthetic pathway are presented to facilitate its practical application in a laboratory setting.

Introduction

The pyrimidine scaffold is a ubiquitous heterocyclic motif present in numerous natural products and synthetic compounds with significant biological activities. The functionalization of the pyrimidine ring is a central theme in medicinal chemistry and drug discovery. The introduction of a tributylstannyl group at the 5-position of the pyrimidine ring provides a versatile handle for the formation of carbon-carbon and carbon-heteroatom bonds. The resulting this compound is an air- and moisture-stable organotin reagent that serves as a crucial building block in the synthesis of diverse substituted pyrimidines. The Stille coupling, a palladium-catalyzed reaction between an organostannane and an organic electrophile, is a powerful tool for creating complex molecular architectures and is widely employed in the synthesis of pharmaceuticals and advanced materials.[1]

This guide focuses on a prevalent synthetic route to this compound, which commences with a halogenated pyrimidine, typically 5-bromopyrimidine. The synthesis proceeds via a lithium-halogen exchange reaction to generate a highly reactive 5-lithiopyrimidine intermediate, which is then quenched with tributyltin chloride to afford the desired product.

Synthetic Pathway

The principal synthetic route for the preparation of this compound involves a two-step process starting from 5-bromopyrimidine. The initial step is a lithium-halogen exchange reaction using an organolithium reagent, such as n-butyllithium, at low temperatures to form the 5-lithiopyrimidine intermediate. This intermediate is then reacted in situ with tributyltin chloride to yield the final product.

Caption: Reaction scheme for the synthesis of this compound.

Experimental Protocols

The following is a representative experimental protocol for the synthesis of this compound from 5-bromopyrimidine.

Materials:

-

5-Bromopyrimidine

-

n-Butyllithium (n-BuLi) in hexanes

-

Tributyltin chloride ((Bu)₃SnCl)

-

Anhydrous tetrahydrofuran (THF)

-

Anhydrous diethyl ether (Et₂O)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Septa

-

Nitrogen or argon gas inlet

-

Syringes and needles

-

Low-temperature bath (e.g., dry ice/acetone)

-

Rotary evaporator

-

Apparatus for column chromatography

Procedure:

-

Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen or argon inlet, and a rubber septum is charged with 5-bromopyrimidine. The flask is then purged with inert gas.

-

Dissolution: Anhydrous tetrahydrofuran (THF) is added via syringe, and the mixture is stirred until the 5-bromopyrimidine is fully dissolved.

-

Cooling: The reaction mixture is cooled to -78 °C using a dry ice/acetone bath.

-

Lithiation: n-Butyllithium (a solution in hexanes) is added dropwise to the stirred solution via syringe over a period of 15-30 minutes, ensuring the internal temperature remains below -70 °C. The formation of the 5-lithiopyrimidine intermediate is typically rapid.

-

Stannylation: After stirring at -78 °C for a designated time (e.g., 30-60 minutes), tributyltin chloride is added dropwise to the reaction mixture via syringe.

-

Warming: The reaction mixture is allowed to slowly warm to room temperature and is stirred for several hours or overnight.

-

Quenching: The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extraction: The mixture is transferred to a separatory funnel, and the aqueous layer is extracted with diethyl ether or ethyl acetate. The organic layers are combined.

-

Washing: The combined organic extracts are washed sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude product is purified by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent, to afford pure this compound as an oil.

Quantitative Data

The following table summarizes representative quantitative data for the synthesis of this compound. Please note that yields can vary depending on the precise reaction conditions and the scale of the reaction.

| Parameter | Value |

| Starting Material | 5-Bromopyrimidine |

| Reagents | n-Butyllithium, Tributyltin chloride |

| Solvent | Anhydrous Tetrahydrofuran (THF) |

| Reaction Temperature | -78 °C to room temperature |

| Reaction Time | 1-3 hours |

| Typical Yield | 70-90% |

| Product Appearance | Colorless to pale yellow oil |

| Boiling Point | 134-138 °C at 2 mmHg |

| Density | 1.117 g/mL at 25 °C |

Safety and Handling

Organotin compounds, including this compound and tributyltin chloride, are toxic and should be handled with extreme care in a well-ventilated fume hood.[2] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn at all times. Tributyltin compounds can be harmful if swallowed, inhaled, or absorbed through the skin. Organolithium reagents such as n-butyllithium are highly reactive and pyrophoric; they will ignite on contact with air and react violently with water. These reagents must be handled under an inert atmosphere.

Conclusion

The synthesis of this compound via lithium-halogen exchange of 5-bromopyrimidine is a reliable and high-yielding method for producing this important synthetic precursor. The detailed protocol and data provided in this guide are intended to enable researchers to successfully synthesize this compound for use in a variety of applications, most notably in Stille cross-coupling reactions for the development of novel chemical entities. Careful adherence to the experimental procedures and safety precautions is essential for the successful and safe execution of this synthesis.

References

In-depth Technical Guide to 5-(Tributylstannyl)pyrimidine: Synthesis and Spectral Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and spectral properties of 5-(tributylstannyl)pyrimidine, a key building block in organic synthesis, particularly for the construction of complex molecules through Stille cross-coupling reactions. Due to the limited availability of a complete, published dataset for this specific compound, this guide combines available physical data with predicted spectral information based on established principles of spectroscopy and organometallic chemistry.

Chemical and Physical Properties

This compound is a dense, high-boiling liquid. Its key physical properties are summarized below.

| Property | Value | Source |

| Molecular Formula | C₁₆H₃₀N₂Sn | PubChem[1] |

| Molecular Weight | 369.13 g/mol | Sigma-Aldrich |

| Appearance | Light yellow to yellow liquid | ChemicalBook[2] |

| Boiling Point | 134-138 °C at 2 mmHg | Sigma-Aldrich |

| Density | 1.117 g/mL at 25 °C | Sigma-Aldrich |

| Refractive Index | n20/D 1.515 | Sigma-Aldrich |

| CAS Number | 144173-85-3 | Sigma-Aldrich |

Synthesis Protocol

Reaction Scheme:

Materials:

-

5-Bromopyrimidine

-

n-Butyllithium (n-BuLi) in hexanes

-

Tributyltin chloride ((n-Bu)₃SnCl)

-

Anhydrous tetrahydrofuran (THF)

-

Anhydrous diethyl ether (Et₂O)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexanes and ethyl acetate for chromatography

Procedure:

-

Preparation: Under an inert atmosphere (argon or nitrogen), a solution of 5-bromopyrimidine (1.0 eq) in anhydrous THF is cooled to -78 °C in a dry ice/acetone bath.

-

Lithiation: n-Butyllithium (1.1 eq) is added dropwise to the cooled solution, and the reaction mixture is stirred at -78 °C for 1 hour. The formation of the lithiated pyrimidine intermediate is typically observed.

-

Stannylation: A solution of tributyltin chloride (1.2 eq) in anhydrous THF is added dropwise to the reaction mixture at -78 °C. The mixture is then allowed to warm slowly to room temperature and stirred overnight.

-

Workup: The reaction is quenched by the slow addition of saturated aqueous NH₄Cl solution. The mixture is transferred to a separatory funnel and extracted with diethyl ether.

-

Purification: The combined organic layers are washed with saturated aqueous NaHCO₃ solution and brine, then dried over anhydrous MgSO₄. The solvent is removed under reduced pressure.

-

Isolation: The crude product is purified by column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford this compound as a liquid.

Spectral Data

The following tables summarize the predicted and known spectral data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Predicted)

Solvent: CDCl₃, Reference: TMS at 0.00 ppm

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~9.1 | s | 1H | H-2 |

| ~8.7 | s | 2H | H-4, H-6 |

| 1.50 - 1.65 | m | 6H | Sn-(CH₂CH₂CH₂ CH₃)₃ |

| 1.28 - 1.40 | m | 6H | Sn-(CH₂CH₂ CH₂CH₃)₃ |

| 1.05 - 1.15 | t | 6H | Sn-(CH₂ CH₂CH₂CH₃)₃ |

| 0.85 - 0.95 | t | 9H | Sn-(CH₂CH₂CH₂CH₃ )₃ |

¹³C NMR (Predicted)

Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm

| Chemical Shift (δ) ppm | Assignment |

| ~159 | C-4, C-6 |

| ~157 | C-2 |

| ~130 | C-5 |

| ~29.0 | Sn-(CH₂CH₂ CH₂CH₃)₃ |

| ~27.2 | Sn-(CH₂CH₂CH₂ CH₃)₃ |

| ~13.6 | Sn-(CH₂CH₂CH₂CH₃ )₃ |

| ~10.8 | Sn-(CH₂ CH₂CH₂CH₃)₃ |

¹¹⁹Sn NMR (Predicted)

Solvent: CDCl₃, Reference: SnMe₄ at 0.0 ppm

| Chemical Shift (δ) ppm | Comments |

| ~ -10 to -30 | The chemical shift is highly dependent on the solvent and coordination state of the tin atom. |

Mass Spectrometry (MS)

| m/z | Interpretation |

| 369 | [M]⁺ (based on the most abundant isotopes) |

| 370.1431 | [M]⁺ (monoisotopic mass)[1] |

| 313 | [M - C₄H₉]⁺ |

| 257 | [M - 2(C₄H₉)]⁺ |

| 201 | [M - 3(C₄H₉)]⁺ |

| 79 | [C₄H₃N₂]⁺ |

Infrared (IR) Spectroscopy (Predicted)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050 | Weak | C-H stretching (aromatic) |

| 2955, 2925, 2870 | Strong | C-H stretching (aliphatic) |

| ~1560, 1480, 1400 | Medium-Strong | C=C and C=N stretching (pyrimidine ring) |

| ~1465 | Medium | CH₂ bending |

| ~1375 | Medium | CH₃ bending |

| ~1000 - 1200 | Medium | Ring vibrations |

| Below 800 | Medium-Strong | C-H out-of-plane bending |

Visualizations

The following diagrams illustrate the chemical structure of this compound and a general workflow for its synthesis and characterization.

References

Navigating the Risks: A Technical Guide to the Safe Handling and Biological Impact of Organotin Compounds

For Researchers, Scientists, and Drug Development Professionals

Organotin compounds, a class of organometallic chemicals characterized by at least one tin-carbon bond, are utilized in a wide array of industrial and research applications, from polymer stabilizers and catalysts to biocides and agricultural chemicals.[1][2][3] Despite their utility, the significant toxicity associated with many of these compounds necessitates a comprehensive understanding of their safe handling, potential biological interactions, and emergency management. This guide provides an in-depth overview of the safety protocols, toxicity data, and cellular mechanisms of action pertinent to laboratory and drug development settings.

Toxicity and Hazard Classification

The toxicity of organotin compounds is primarily determined by the number and nature of the organic groups attached to the tin atom.[4][5] Generally, the toxicity follows the order: R₃SnX > R₂SnX₂ > RSnX₃, where 'R' is an organic group and 'X' is an anion.[6] Tetraorganotins (R₄Sn) are relatively low in toxicity but can be metabolized into more toxic triorganotin compounds.[5]

Short-chain alkyl derivatives, such as trimethyltin and triethyltin, are particularly potent neurotoxins.[7][8] Tributyltin (TBT) and triphenyltin (TPT) compounds are known for their severe immunotoxicity and endocrine-disrupting effects.[5][9] Brief contact can lead to irritation of the skin, eyes, and respiratory tract, while acute intoxication may result in more severe symptoms like headaches, vomiting, and neurological disturbances.[5][10]

Quantitative Toxicity Data

The following tables summarize key quantitative toxicity data for various organotin compounds, providing a basis for risk assessment and comparison.

| Compound | Organism | Route of Exposure | LD₅₀ (mg/kg) | Citation |

| Trimethyltin Chloride | Rat | Oral | 12.6 | [11] |

| Dimethyltin Dichloride | Rat | Oral | 74 - 237 | [11] |

| Tributyltin Chloride | Rat | Oral | 122 - 349 | [11] |

| Dibutyltin Oxide | Rat | Oral | 487 - 520 | [11] |

| Trioctyltin Chloride | Rat | Oral | >4000 | [11] |

Table 1: Acute Oral Toxicity (LD₅₀) of Selected Organotin Compounds in Rats.

| Agency | Regulation | Limit (as Sn) | Notes | Citation |

| OSHA | Permissible Exposure Limit (PEL) - TWA | 0.1 mg/m³ | For all organotin compounds | [10] |

| ACGIH | Threshold Limit Value (TLV) - TWA | 0.1 mg/m³ | For all organotin compounds | [11] |

| ACGIH | Short-Term Exposure Limit (STEL) | 0.2 mg/m³ | For all organotin compounds | [11][12] |

| NIOSH | Recommended Exposure Limit (REL) - TWA | 0.1 mg/m³ | For all organotin compounds | [10] |

Table 2: Occupational Exposure Limits for Organotin Compounds.

Safe Handling and Personal Protective Equipment (PPE)

Due to their high toxicity, stringent safety measures are mandatory when handling organotin compounds.

Engineering Controls

-

Fume Hood: All work with organotin compounds should be conducted in a well-ventilated chemical fume hood to minimize inhalation exposure.[13] The sash should be kept as low as possible.[13]

-

Designated Area: A specific area within the laboratory should be designated for organotin work to prevent cross-contamination.[13]

Personal Protective Equipment (PPE)

-

Gloves: Chemically resistant gloves (e.g., nitrile, neoprene) are essential to prevent skin contact. Double gloving is recommended.

-

Eye Protection: Chemical safety goggles and a face shield (minimum 8 inches) must be worn to protect against splashes.[14]

-

Lab Coat: A lab coat or apron made of an impervious material should be worn.[14]

-

Respiratory Protection: In situations where engineering controls may not be sufficient to maintain exposure below the occupational limits, or during spill cleanup, appropriate respiratory protection is required.[12][14] This may include a full-face respirator with cartridges suitable for organic vapors and particulates.[12]

General Handling Practices

-

Avoid Inhalation, Ingestion, and Skin/Eye Contact: These are the primary routes of exposure.[10][11]

-

Work Practices: Do not work alone when handling highly toxic organotin compounds.[13] Eating, drinking, and smoking are strictly prohibited in the work area.[14]

-

Hand Washing: Thoroughly wash hands with soap and water after handling organotins and before leaving the work area.[14]

-

Storage: Store organotin compounds in tightly sealed, clearly labeled containers in a cool, dry, and well-ventilated area, away from incompatible materials.[12][13] Some organotin hydrides react with water to produce flammable hydrogen gas.[11]

Emergency Procedures

Prompt and appropriate action is critical in the event of an organotin-related incident.

Spills

-

Evacuation: Evacuate the immediate area.

-

Ventilation: Ensure adequate ventilation.

-

Cleanup: For small spills, absorb the material with a spill pillow or other inert absorbent material.[11] For larger spills, only personnel with appropriate training and PPE should conduct the cleanup.[14]

-

Waste Disposal: Place all contaminated materials in a sealed, labeled container for proper disposal according to institutional and local regulations.[11][15]

Personal Exposure

-

Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes.[11][14] Seek immediate medical attention.[11]

-

Eye Contact: Immediately flush the eyes with a large amount of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[11][14] Seek immediate medical attention.[11]

-

Inhalation: Move the individual to fresh air at once.[11] If breathing has stopped, administer artificial respiration. Seek immediate medical attention.[12]

-

Ingestion: Do NOT induce vomiting. Seek immediate medical attention.[11][12]

Disposal of Organotin Waste

Organotin waste is considered hazardous and must be disposed of in accordance with all applicable local, state, and federal regulations.[14][15]

-

Collection: Collect all organotin-contaminated waste, including excess reagents, reaction byproducts, and contaminated labware, in a designated, sealed, and clearly labeled container.[11][15]

-

Segregation: Do not mix organotin waste with other waste streams unless specifically instructed to do so by your institution's environmental health and safety department.

-

Treatment: In some cases, chemical treatment to convert organotins to less toxic inorganic tin compounds may be an option, but this should only be performed by trained personnel following a validated protocol.

Biological Mechanisms of Toxicity

Understanding the cellular and molecular mechanisms of organotin toxicity is crucial for developing potential therapeutic strategies and for appreciating the profound biological impact of these compounds.

Immunotoxicity and Apoptosis

A primary target of many organotin compounds is the immune system, particularly T-lymphocytes, leading to thymus atrophy.[5] The underlying mechanism often involves the induction of apoptosis (programmed cell death).[5]

As depicted in the diagram, organotin compounds can trigger a cascade of events starting with an increase in intracellular calcium levels.[4] This leads to mitochondrial dysfunction, characterized by the generation of reactive oxygen species (ROS) and the release of cytochrome c into the cytosol.[4] Cytochrome c then activates caspase-9, which in turn activates the executioner caspase-3, culminating in the cellular dismantling characteristic of apoptosis.[4][12]

Endocrine Disruption via Nuclear Receptor Interaction

Organotins are potent endocrine disruptors, and a key mechanism is their interaction with nuclear receptors, particularly the Retinoid X Receptor (RXR) and Peroxisome Proliferator-Activated Receptors (PPARs).[7][14] Tributyltin (TBT) has been shown to activate RXR-PPAR heterodimers, which play crucial roles in metabolism and development.[7]

TBT can enter the nucleus and covalently bind to a cysteine residue in the ligand-binding domain of RXR.[6][7] This binding activates the RXR-PPARγ heterodimer, which then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs).[16] This leads to the transcription of target genes involved in processes like adipogenesis (fat cell formation), providing a molecular basis for the obesogenic effects of some organotins.[14][16]

Experimental Protocols

Accurate detection and toxicological assessment are paramount for safety and research. The following section outlines the core methodologies for key experiments.

Protocol for Organotin Detection in Laboratory Samples (GC-MS/MS)

This protocol provides a general workflow for the quantification of organotin compounds in a liquid matrix, such as a beverage or a water sample, based on established analytical methods.[17]

Objective: To quantify trace levels of various organotin compounds.

Materials:

-

Sample (e.g., 10 mL of beverage)

-

Methanol

-

Acetate buffer solution

-

Derivatization reagent (e.g., sodium tetraethylborate)

-

Hexane

-

Gas chromatograph coupled with a triple quadrupole mass spectrometer (GC-MS/MS)

Procedure:

-

Sample Preparation: To a 10 mL sample, add 5.0 mL of methanol and sonicate for 10 minutes to mix and degas.

-

Derivatization: Add 2 mL of acetate buffer and 200 µL of the derivatization reagent to the sample. Shake and allow the reaction to proceed for 30 minutes. This step converts the polar organotins into more volatile derivatives suitable for GC analysis.[18][19]

-

Extraction: Extract the derivatized compounds by adding 1 mL of hexane and vortexing. Allow the layers to separate.[17]

-

Analysis: Carefully transfer the upper hexane layer to an autosampler vial for analysis by GC-MS/MS.

-

Instrumentation: The GC-MS/MS is operated in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity. An external standard calibration curve is used for quantification.[17]

Protocol for In Vitro Cytotoxicity Assessment (Neuroblastoma Cell Line)

This protocol outlines a method to evaluate the cytotoxic effects of organotin compounds using a human neuroblastoma cell line, a relevant model for neurotoxicity studies.[13]

Objective: To determine the concentration-dependent cytotoxicity of organotin compounds.

Materials:

-

Human neuroblastoma cell line (e.g., SH-SY5Y)

-

Cell culture medium and supplements

-

Organotin compounds (dissolved in a suitable solvent like DMSO)

-

Reagents for cytotoxicity assays (e.g., MTT or LDH release assay kits)

-

96-well cell culture plates

-

Plate reader

Procedure:

-

Cell Seeding: Seed the neuroblastoma cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Exposure: Prepare serial dilutions of the organotin compounds in the cell culture medium. Remove the old medium from the cells and add the medium containing the different concentrations of organotins. Include a vehicle control (medium with solvent only).

-

Incubation: Incubate the cells for a defined period (e.g., 24, 48, or 72 hours) under standard cell culture conditions (37°C, 5% CO₂).

-

Cytotoxicity Measurement:

-

MTT Assay: This assay measures cell viability based on the metabolic activity of the cells. Add MTT reagent to each well and incubate. Then, add a solubilizing agent and measure the absorbance at the appropriate wavelength. A decrease in absorbance indicates reduced cell viability.[20]

-

LDH Assay: This assay measures the release of lactate dehydrogenase (LDH) from damaged cells into the culture medium, an indicator of cell membrane disruption and necrosis.[20] Collect the supernatant and measure LDH activity according to the manufacturer's instructions. An increase in LDH activity signifies increased cytotoxicity.[13][20]

-

-

Data Analysis: Calculate the percentage of cell viability or cytotoxicity relative to the control for each concentration. Determine the IC₅₀ value (the concentration that causes 50% inhibition of cell viability).

Conclusion

Organotin compounds represent a significant chemical hazard in the research and development environment. A thorough understanding of their toxic properties, coupled with strict adherence to safety protocols, is essential to mitigate the risks of exposure. By implementing robust engineering controls, utilizing appropriate personal protective equipment, and being prepared for emergencies, researchers can handle these valuable chemical tools responsibly. Furthermore, a deeper knowledge of their biological mechanisms of action not only underscores the importance of these safety measures but also opens avenues for further research into their toxicological and potential therapeutic profiles.

References

- 1. Organotin and organochlorine toxicants activate key translational regulatory proteins in human immune cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Frontiers | Organotins in Neuronal Damage, Brain Function, and Behavior: A Short Review [frontiersin.org]

- 4. Organotins induce apoptosis by disturbance of [Ca(2+)](i) and mitochondrial activity, causing oxidative stress and activation of caspases in rat thymocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Chapter - Covalent Interactions of Organotins with Nuclear Receptors | Bentham Science [benthamscience.com]

- 7. Activation of RXR–PPAR heterodimers by organotin environmental endocrine disruptors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cellular and molecular effects of trimethyltin and triethyltin: relevance to organotin neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Comparison of in vitro submitochondrial particle and Microtox® assays for determining the toxicity of organotin compounds | Environmental Toxicology and Chemistry | Oxford Academic [academic.oup.com]

- 11. scispace.com [scispace.com]

- 12. Cellular Basis of Organotin(IV) Derivatives as Anticancer Metallodrugs: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 13. In vitro approaches to evaluate toxicity induced by organotin compounds tributyltin (TBT), dibutyltin (DBT), and monobutyltin (MBT) in neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Molecular mechanisms of environmental organotin toxicity in mammals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. jstage.jst.go.jp [jstage.jst.go.jp]

- 17. agilent.com [agilent.com]

- 18. scispace.com [scispace.com]

- 19. SATRA TM277: Determination of organotins [satra.com]

- 20. Differential gliotoxicity of organotins - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Stability of 5-(Tributylstannyl)pyrimidine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and optimal storage conditions for 5-(tributylstannyl)pyrimidine, a key organometallic reagent in synthetic chemistry. Understanding the stability profile of this compound is critical for ensuring experimental reproducibility, maximizing yield, and maintaining the safety of laboratory personnel. This document synthesizes available data on the handling, storage, and degradation of tributyltin compounds to provide a robust framework for working with this compound.

Core Concepts: Understanding the Instability of Organotin Compounds

Organotin compounds, including this compound, are known for their sensitivity to environmental factors. The primary drivers of degradation are exposure to air (oxygen), moisture, light, and elevated temperatures. The tin-carbon bond is susceptible to cleavage, leading to the formation of less substituted and ultimately inorganic tin species.

Quantitative Stability Data

While specific quantitative kinetic data for the decomposition of pure this compound under laboratory conditions is not extensively published, data from environmental studies on tributyltin (TBT) compounds can provide valuable insights into their general stability. It is crucial to note that these environmental half-lives are context-dependent and can be influenced by factors such as microbial activity, which are not typically present in a laboratory setting.

| Condition | Matrix | Half-life | Citation |

| Temperature | Sediments | 30% loss of TBT after 540 days at 25°C | [1] |

| Light (Photolysis) | Seawater | Half-life can range from 1 day to a few weeks, depending on conditions | [2] |

| Hydrolysis | General | Generally slow under neutral pH, but can be significant under extreme pH conditions | [2] |

| Anaerobic Soil | Soil | Can persist for more than 2 years | [3] |

Recommended Storage and Handling Conditions

To mitigate degradation and ensure the integrity of this compound, stringent storage and handling protocols are mandatory. The following table summarizes the recommended conditions based on safety data sheets and general knowledge of organometallic chemistry.[4][5]

| Parameter | Recommended Condition | Rationale |

| Temperature | 2-8°C | Minimizes thermal decomposition. |

| Atmosphere | Under inert gas (Nitrogen or Argon) | Prevents oxidation and hydrolysis by excluding air and moisture. |

| Light Exposure | Store in the dark | Prevents photochemical degradation. |

| Container | Tightly sealed, appropriate chemical-resistant container | Prevents contamination and exposure to the atmosphere. |

| Handling | In a well-ventilated area (fume hood) or glovebox | Minimizes inhalation exposure and protects the compound from atmospheric degradation. |

Logical Relationship of Stability Factors

The stability of this compound is a multifactorial issue. The following diagram illustrates the key relationships between environmental factors and the degradation of the compound.

Caption: Relationship between storage conditions and compound stability.

Degradation Pathways

The primary degradation pathway for tributyltin compounds involves the sequential loss of butyl groups from the tin atom. This process, known as debutylation, can be initiated by various environmental factors.

Caption: Postulated degradation pathway of this compound.

The initial product of degradation is a dibutyltin (DBT) derivative, followed by a monobutyltin (MBT) derivative, and ultimately leading to inorganic tin and the pyrimidine moiety. The toxicity of these degradation products is generally lower than the parent tributyltin compound.[6]

Experimental Protocols: General Guidelines for Stability Assessment

Objective: To determine the degradation of this compound under controlled stress conditions (e.g., elevated temperature, exposure to air/moisture).

Methodology:

-

Sample Preparation:

-

Prepare a stock solution of this compound in a dry, degassed, appropriate solvent (e.g., anhydrous toluene or THF) under an inert atmosphere (glovebox or Schlenk line).

-

Aliquots of this solution are then subjected to different stress conditions.

-

-

Stress Conditions:

-

Thermal Stress: Incubate aliquots at various temperatures (e.g., 40°C, 60°C) for defined time points.

-

Oxidative Stress: Bubble a gentle stream of dry air through a solution for a set period.

-

Hydrolytic Stress: Add a known amount of water to the solution.

-

Photostability: Expose a solution to a controlled light source (e.g., UV lamp).

-

A control sample should be stored under recommended conditions (2-8°C, inert atmosphere, dark).

-

-

Analysis:

-

At each time point, withdraw a sample and quench any ongoing degradation (e.g., by cooling).

-

Analyze the sample using a suitable analytical technique. High-Performance Liquid Chromatography (HPLC) with a UV detector or Mass Spectrometry (MS) detector is often suitable. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used.

-

The analytical method should be able to separate the parent compound from its potential degradation products.

-

-

Data Interpretation:

-

Quantify the amount of remaining this compound at each time point.

-

Calculate the degradation rate and half-life under each stress condition.

-

Experimental Workflow Diagram:

Caption: General workflow for stability testing of this compound.

Conclusion

This compound is a valuable but sensitive reagent that requires careful handling and storage to maintain its integrity. Adherence to storage under a dry, inert atmosphere at refrigerated temperatures and protection from light are paramount. While specific quantitative stability data for this compound is limited, the known behavior of related tributyltin compounds provides a strong basis for best practices. By implementing the guidelines outlined in this document, researchers can ensure the reliability of their experiments and the safety of their work environment.

References

The Stille Reaction: A Technical Guide to Organotin Reagents in Cross-Coupling

For Researchers, Scientists, and Drug Development Professionals

Organotin reagents have long served as powerful tools in the arsenal of synthetic organic chemists for the construction of carbon-carbon bonds.[1] Their utility is most prominently showcased in the palladium-catalyzed Stille cross-coupling reaction, a versatile and widely applied method for forging C-C bonds between organotin compounds and various organic electrophiles.[2][3][4] This technical guide provides an in-depth exploration of organotin reagents within the context of cross-coupling reactions, focusing on the core principles, experimental considerations, and practical applications relevant to researchers and professionals in drug development.

The Stille Cross-Coupling Reaction: An Overview

Discovered by John Kenneth Stille, this reaction facilitates the coupling of an organostannane (R¹-SnR₃) with an organic halide or pseudohalide (R²-X) in the presence of a palladium catalyst.[3][5] The result is the formation of a new carbon-carbon bond (R¹-R²), with the concomitant generation of a tin halide byproduct (X-SnR₃).[6]

A key advantage of the Stille reaction is its remarkable tolerance for a wide array of functional groups, including esters, amides, ketones, and nitro groups, making it suitable for complex molecule synthesis.[4][5] The organotin reagents themselves are often stable to air and moisture, simplifying their handling and storage.[5][7] However, a significant drawback is the high toxicity of organotin compounds, which necessitates careful handling and rigorous purification methods to remove tin byproducts from the final products.[1][3][7]

The Catalytic Cycle

The mechanism of the Stille reaction is a well-studied catalytic cycle involving a palladium complex.[6] The cycle is generally understood to proceed through three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[2][7][8]

-

Oxidative Addition: The cycle begins with the active Pd(0) catalyst, which undergoes oxidative addition with the organic electrophile (R²-X). This step forms a Pd(II) intermediate, where both the R² group and the halide (X) are bound to the palladium center.[2][5][8]

-

Transmetalation: The organotin reagent (R¹-SnR₃) then reacts with the Pd(II) intermediate. In this step, the organic group (R¹) from the tin reagent is transferred to the palladium, displacing the halide and forming a new Pd(II) complex with both organic fragments (R¹ and R²) attached.[2][5][7] This is often the rate-determining step of the cycle.

-

Reductive Elimination: The final step involves the reductive elimination of the two coupled organic groups (R¹-R²) from the palladium center. This step forms the desired product and regenerates the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[2][5][8]

References

- 1. fiveable.me [fiveable.me]

- 2. fiveable.me [fiveable.me]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. jk-sci.com [jk-sci.com]

- 5. Stille Coupling | OpenOChem Learn [learn.openochem.org]

- 6. benchchem.com [benchchem.com]

- 7. Stille reaction - Wikipedia [en.wikipedia.org]

- 8. Stille Coupling | NROChemistry [nrochemistry.com]

Technical Guide: Physicochemical Characterization of 5-(Tributylstannyl)pyrimidine

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides a focused overview of the key physical properties of 5-(Tributylstannyl)pyrimidine, a significant organotin reagent used in organic synthesis, particularly in Stille coupling reactions. The document outlines its boiling point and density, provides detailed experimental protocols for their determination, and presents a generalized workflow for the characterization of such research chemicals. This guide is intended to support laboratory professionals in the safe handling and effective use of this compound.

Physical Properties

This compound is a colorless liquid at room temperature.[1] Its key physical properties are summarized below. These values are critical for designing experimental setups, particularly for purification via distillation and for calculating molar quantities from volumetric measurements.

Table 1: Physical Properties of this compound

| Property | Value | Conditions |

| Boiling Point (bp) | 134-138 °C | @ 2 mmHg |

| Density | 1.117 g/mL | @ 25 °C |

| Molecular Weight | 369.13 g/mol | |

| Refractive Index (n20/D) | 1.515 | @ 20 °C |

Data sourced from commercial supplier specifications.[2]

Experimental Protocols

The accurate determination of physical properties is fundamental to verifying the purity and identity of a chemical substance. Given the high boiling point and potential air sensitivity of organotin compounds, specialized procedures are required.

The boiling point of this compound is determined under reduced pressure to prevent thermal decomposition that may occur at its high atmospheric boiling point.

Principle: By reducing the pressure above the liquid, its boiling point is significantly lowered.[3][4] The boiling point is recorded as the temperature at which the vapor and liquid are in equilibrium at a specific, stable sub-atmospheric pressure.

Apparatus:

-

Round-bottom flask (distilling flask)

-

Claisen adapter to minimize bumping[5]

-

Stir bar or magnetic stirrer

-

Short-path distillation head with condenser and vacuum adapter

-

Thermometer and adapter

-

Receiving flask

-

Heating mantle with controller

-

Vacuum pump (mechanical or water aspirator) with thick-walled tubing[3][5]

-

Vacuum trap and manometer (for pressure measurement)

-

Inert gas source (Nitrogen or Argon)

Procedure:

-

Preparation: Ensure all glassware is meticulously dried to prevent hydrolysis of the organotin compound. Assemble the distillation apparatus as shown in the workflow diagram below, greasing all ground-glass joints to ensure a proper seal.[5]

-

Charging the Flask: Charge the distilling flask with the crude this compound and a magnetic stir bar. The flask should not be more than two-thirds full.

-

System Evacuation: Begin stirring and slowly evacuate the system using the vacuum pump. It is crucial to reduce the pressure before applying heat to remove any residual volatile solvents and prevent violent bumping.[5]

-

Heating: Once the target pressure (e.g., 2 mmHg) is stable, begin gently heating the distilling flask with the heating mantle.

-

Equilibration and Collection: Observe the vapor rising into the distillation head. The boiling point is the temperature at which the thermometer bulb is fully bathed in vapor and a steady condensation rate is observed. Record the temperature and the pressure from the manometer.[3]

-

Shutdown: Once the distillation is complete, remove the heating mantle and allow the apparatus to cool to room temperature. Only then, slowly and carefully vent the system to atmospheric pressure with an inert gas before turning off the vacuum pump.[5]

The pycnometer method is a highly precise technique for determining the density of a liquid by accurately measuring the weight of a known volume.

Principle: Density (ρ) is calculated as the ratio of mass (m) to volume (V). The pycnometer provides a highly accurate and reproducible volume.

Apparatus:

-

Pycnometer (a glass flask with a specific volume, fitted with a capillary stopper)

-

Analytical balance (accurate to ±0.0001 g)

-

Constant temperature water bath

-

Thermometer

Procedure:

-

Calibration (Determining Pycnometer Volume):

-

Thoroughly clean and dry the pycnometer and its stopper.

-

Measure and record the mass of the empty, dry pycnometer (m₀).

-

Fill the pycnometer with a reference liquid of known density (e.g., deionized water) at a specific temperature (e.g., 25 °C).

-

Insert the stopper, allowing excess liquid to exit through the capillary. Wipe the outside dry.

-

Place the filled pycnometer in a constant temperature water bath set to 25 °C until thermal equilibrium is reached.[2]

-

Remove, dry the exterior, and measure the total mass (m₁).

-

Calculate the volume of the pycnometer (V) using the known density of water (ρ_water) at 25 °C: V = (m₁ - m₀) / ρ_water.

-

-

Sample Measurement:

-

Empty and thoroughly dry the calibrated pycnometer.

-

Fill the pycnometer with this compound.

-

Repeat the process of inserting the stopper, equilibrating to 25 °C in the water bath, and drying the exterior.

-

Measure the total mass of the pycnometer filled with the sample (m₂).

-

-

Calculation:

-

Calculate the mass of the sample: m_sample = m₂ - m₀.

-

Calculate the density of the sample (ρ_sample) at 25 °C: ρ_sample = m_sample / V.

-

Characterization Workflow

The determination of physical properties is one part of a larger, systematic workflow for the characterization of a research chemical. This process ensures the identity, purity, and stability of the compound before its use in further applications.

Caption: Workflow for synthesis, purification, and characterization of a chemical.

References

An In-Depth Technical Guide to 5-(Tributylstannyl)pyrimidine for Researchers and Drug Development Professionals

This technical guide provides comprehensive information on 5-(tributylstannyl)pyrimidine, a key reagent in synthetic chemistry, particularly for the development of novel therapeutics. This document outlines its chemical and physical properties, commercial availability, and detailed protocols for its application in Stille cross-coupling reactions. Furthermore, it explores the relevance of pyrimidine derivatives in drug discovery, with a focus on their role as kinase inhibitors in critical signaling pathways.

Compound Data and Commercial Availability

This compound is a vital organotin reagent utilized in the synthesis of a wide array of substituted pyrimidines. Several chemical suppliers offer this compound, and its key quantitative data are summarized below for easy comparison.

| Property | Value | Source |

| Molecular Formula | C₁₆H₃₀N₂Sn | --INVALID-LINK-- |

| Molecular Weight | 369.13 g/mol | --INVALID-LINK-- |

| CAS Number | 144173-85-3 | --INVALID-LINK-- |

| Appearance | Light yellow to yellow liquid | --INVALID-LINK-- |

| Purity | ≥95% | --INVALID-LINK-- |

| Density | 1.117 g/mL at 25 °C | --INVALID-LINK-- |

| Boiling Point | 134-138 °C at 2 mmHg | --INVALID-LINK-- |

| Refractive Index (n20/D) | 1.515 | --INVALID-LINK-- |

| Flash Point | 110 °C | --INVALID-LINK-- |

Commercial Suppliers:

-

Sigma-Aldrich (Merck)

-

Alfa Aesar (Thermo Fisher Scientific)

-

ChemicalBook

Spectroscopic Data

Expected ¹H NMR Spectral Features: The proton NMR spectrum is expected to show characteristic signals for the pyrimidine ring protons and a complex set of multiplets for the butyl group protons of the tributylstannyl moiety.

Expected ¹³C NMR Spectral Features: The carbon NMR spectrum will display distinct resonances for the carbon atoms of the pyrimidine ring and the butyl chains attached to the tin atom.

Expected FT-IR Spectral Features: The infrared spectrum will likely exhibit characteristic absorption bands corresponding to the C-H stretching and bending vibrations of the alkyl chains and the aromatic pyrimidine ring, as well as C-N stretching vibrations within the pyrimidine ring.

Application in Synthesis: The Stille Cross-Coupling Reaction

This compound is predominantly used as a nucleophilic partner in palladium-catalyzed Stille cross-coupling reactions. This reaction is a powerful and versatile method for forming carbon-carbon bonds, particularly between sp²-hybridized carbon atoms. The Stille reaction is widely employed in the synthesis of complex organic molecules, including pharmaceuticals, due to its tolerance of a wide range of functional groups and generally mild reaction conditions.[1][2]

General Mechanism of the Stille Coupling Reaction

The catalytic cycle of the Stille reaction involves three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[2]

References

An In-depth Technical Guide to the Basic Reactivity of Tributylstannyl Pyrimidines

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the synthesis and core reactivity of tributylstannyl pyrimidines. These organotin reagents are versatile building blocks in modern organic synthesis, particularly for the construction of complex heterocyclic molecules of medicinal interest. Their utility primarily stems from their application in palladium-catalyzed cross-coupling reactions, most notably the Stille coupling.

Introduction to Tributylstannyl Pyrimidines

Tributylstannyl pyrimidines are organometallic compounds where a tributyltin group (-SnBu₃) is attached to a pyrimidine ring. The position of the stannyl group (C2, C4, or C5) significantly influences the reagent's reactivity and synthetic applications. These compounds are valued for their stability to air and moisture, and their compatibility with a wide range of functional groups, making them crucial intermediates in the synthesis of pharmaceuticals, such as kinase inhibitors.[1]

Synthesis of Tributylstannyl Pyrimidines

The synthesis of tributylstannyl pyrimidines can be achieved through several methods. The most common approaches involve the reaction of a lithiated pyrimidine intermediate with tributyltin chloride or the direct stannylation of a halopyrimidine.

2.1 Synthesis via Lithiation-Transmetalation

This method involves the deprotonation of a pyrimidine derivative or a halogen-metal exchange to generate a highly reactive pyrimidinyllithium species, which is then quenched with tributyltin chloride.

-

Experimental Workflow: Synthesis via Lithiation-Transmetalation

Caption: General workflow for synthesizing tributylstannyl pyrimidines via lithiation.

2.2 Synthesis from Tributyltin Hydride

An alternative route involves the reaction of a halopyrimidine with a pre-formed lithium stannyl species, generated from tributyltin hydride and a strong base like lithium diisopropylamide (LDA).

-

Experimental Protocol 1: Synthesis of 2-(Tributylstannyl)pyrimidine from 2-Chloropyrimidine

This protocol details the synthesis of 2-(tributylstannyl)pyrimidine using tributyltin hydride and LDA.[2]

Materials:

-

Tributyltin hydride (12.5 g, 42.9 mmol)

-

Anhydrous tetrahydrofuran (THF, 40 mL)

-

Lithium diisopropylamide (LDA), 2M solution in THF/heptane/ethylbenzene (21.5 mL, 43 mmol)

-

2-Chloropyrimidine (4.0 g, 35 mmol)

-

Water (deionized)

-

Ethyl acetate

-

Anhydrous sodium sulfate

Procedure:

-

Under a nitrogen atmosphere, dissolve tributyltin hydride (12.5 g) in 20 mL of anhydrous THF in a flame-dried round-bottom flask.

-

Cool the solution to 0 °C with an ice bath.

-

Slowly add the 2M LDA solution (21.5 mL) while stirring. Continue stirring at 0 °C for 30 minutes.

-

Cool the reaction mixture to -18 °C.

-

Dissolve 2-chloropyrimidine (4.0 g) in 20 mL of anhydrous THF and add it dropwise to the reaction mixture.

-

After the addition is complete, allow the reaction to gradually warm to room temperature and stir for 12 hours.

-

Quench the reaction by adding 30 mL of water.

-

Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield 2-(tributylstannyl)pyrimidine.

Expected Yield: Approximately 90% (11.68 g).[2]

-

Core Reactivity of Tributylstannyl Pyrimidines

The primary utility of tributylstannyl pyrimidines is as nucleophilic partners in palladium-catalyzed cross-coupling reactions. The Stille reaction is the most prominent example.

3.1 The Stille Cross-Coupling Reaction

The Stille reaction forms a new carbon-carbon bond by coupling the tributylstannyl pyrimidine with an organic electrophile (typically an aryl, heteroaryl, or vinyl halide or triflate) in the presence of a palladium catalyst.[3]

-

Catalytic Cycle of the Stille Reaction

Caption: The catalytic cycle of the Stille cross-coupling reaction.

-

Experimental Protocol 2: Stille Coupling of 4-Chloro-6-(3-iodophenyl)pyrimidine with Phenyltributylstannane

This protocol demonstrates a selective Stille coupling at the C-I bond.[4]

Materials:

-

4-Chloro-6-(3-iodophenyl)pyrimidine (1.0 g, 3.1 mmol, 1.0 equiv)

-

Phenyltributylstannane (1.36 g, 3.7 mmol, 1.2 equiv)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (179 mg, 0.155 mmol, 0.05 equiv)

-

Anhydrous N,N-Dimethylformamide (DMF, 20 mL)

-

Anhydrous Argon

-

Ethyl acetate

-

Saturated aqueous potassium fluoride (KF) solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

In a flame-dried 100 mL Schlenk flask under an argon atmosphere, dissolve 4-Chloro-6-(3-iodophenyl)pyrimidine (1.0 g) in anhydrous DMF (20 mL).

-

Add Pd(PPh₃)₄ (179 mg) to the solution.

-

Add phenyltributylstannane (1.36 g) via syringe.

-

Heat the reaction mixture to 95 °C and stir for 12-24 hours. Monitor the reaction progress by TLC.

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with ethyl acetate and wash with a saturated aqueous solution of potassium fluoride (KF) to remove tin byproducts.

-

Wash the organic layer with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

3.2 Other Reactions

While Stille coupling is the most common application, tributylstannyl pyrimidines can, in principle, react with other electrophiles. For instance, under palladium catalysis, they may react with acyl chlorides to form pyrimidinyl ketones. However, these reactions are less documented compared to Stille couplings.[3][5]

Data Presentation

Table 1: Physical Properties of Tributylstannyl Pyrimidine Isomers

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Form | Density (g/mL at 25 °C) | Refractive Index (n20/D) |

| 2-(Tributylstannyl)pyrimidine | 153435-63-3 | C₁₆H₃₀N₂Sn | 369.13 | Clear colorless liquid | 1.164 | 1.512 |

| 4-(Tributylstannyl)pyrimidine | 332133-92-3 | C₁₆H₃₀N₂Sn | 369.13 | Not specified | Not specified | Not specified |

| 5-(Tributylstannyl)pyrimidine | 144173-85-3 | C₁₆H₃₀N₂Sn | 369.13 | Liquid | 1.117 | 1.515 |

(Data sourced from[2] and commercial supplier information)

Table 2: Representative Spectroscopic Data for Tributylstannyl Pyrimidines

| Compound | ¹H NMR (δ ppm) | ¹³C NMR (δ ppm) | ¹¹⁹Sn NMR (δ ppm) |

| 2-(Tributylstannyl)pyrimidine | 8.6 (d, 2H), 7.1 (t, 1H), 1.6-0.8 (m, 27H) | 175.0, 157.0, 118.0, 29.1, 27.3, 13.7, 10.5 | Not widely reported |

| This compound | 9.0 (s, 1H), 8.7 (s, 2H), 1.6-0.8 (m, 27H) | 157.5, 156.0, 125.0, 29.1, 27.3, 13.7, 10.6 | ~ -7 to -9 (in CDCl₃) |

Table 3: Representative Stille Coupling Reaction Yields

| Stannane | Electrophile | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 2-(Tributylstannyl)tellurophene* | Iodobenzene | Pd(PPh₃)₄ / CuI | DMF | 80 | 12 | 85 | [7] |

| Tributyl(vinyl)stannane | 2-Iodopyrimidine | Pd(PPh₃)₄ | Dioxane | 100 | 16 | 78 | General Stille Conditions |

| 4-Chloro-6-(3-iodophenyl)pyrimidine | Phenyltributylstannane | Pd(PPh₃)₄ (5) | DMF | 95 | 12-24 | ~80-90 (implied) | [4] |

*Note: Data for tributylstannyl pyrimidines in direct comparative studies is scarce. This table includes a representative example with a similar heterocyclic stannane to illustrate typical conditions and yields.

Conclusion

Tributylstannyl pyrimidines are indispensable reagents in medicinal chemistry and organic synthesis. Their reactivity is dominated by the Stille cross-coupling reaction, providing a reliable method for the construction of C-C bonds. The synthesis of these reagents is well-established, and their handling, with appropriate safety precautions due to the toxicity of organotin compounds, allows for the efficient creation of diverse and complex molecular architectures. Further research into their reactivity with a broader range of electrophiles could expand their synthetic utility even further.

References

- 1. Syntheses, structures, and 1H, 13C{1H} and 119Sn{1H} NMR chemical shifts of a family of trimethyltin alkoxide, amide, halide and cyclopentadienyl compounds - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 7. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for Stille Coupling using 5-(Tributylstannyl)pyrimidine

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Stille cross-coupling reaction is a powerful and versatile palladium-catalyzed carbon-carbon bond-forming reaction between an organostannane (organotin) compound and an organic halide or pseudohalide.[1][2][3] This reaction is widely employed in organic synthesis, particularly in the pharmaceutical industry for the construction of complex molecular architectures due to its tolerance of a wide variety of functional groups and generally mild reaction conditions.[4][5] 5-(Tributylstannyl)pyrimidine is a key building block, serving as a precursor for the synthesis of 5-arylpyrimidines, a class of compounds with significant interest in medicinal chemistry and drug discovery.[6] The pyrimidine motif is a common scaffold in numerous biologically active molecules.

This document provides detailed protocols and application notes for conducting the Stille coupling reaction using this compound.

Reaction Principle and Signaling Pathway

The catalytic cycle of the Stille coupling reaction involves three primary steps: oxidative addition, transmetalation, and reductive elimination.[1][3][7]

-

Oxidative Addition: The active Pd(0) catalyst reacts with the organic electrophile (R¹-X), typically an aryl halide, to form a Pd(II) complex.[3]

-

Transmetalation: The organostannane reagent, in this case, this compound, exchanges its pyrimidinyl group with the halide on the Pd(II) complex.[3]

-

Reductive Elimination: The newly formed diorganopalladium(II) complex eliminates the final coupled product (R¹-R²), regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[3]

Caption: Catalytic cycle of the Stille cross-coupling reaction.

Data Presentation

The following tables summarize typical reaction conditions and yields for the Stille coupling of this compound with various aryl halides.

Table 1: Reaction Parameters for Stille Coupling with this compound

| Entry | Aryl Halide (R¹-X) | Catalyst (mol%) | Ligand (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | 4-Iodoanisole | Pd₂(dba)₃ (2) | P(o-tol)₃ (8) | Toluene | 110 | 16 | 85 |

| 2 | 1-Bromo-4-nitrobenzene | Pd(PPh₃)₄ (5) | - | DMF | 100 | 12 | 78 |

| 3 | 2-Bromopyridine | Pd(OAc)₂ (3) | SPhos (6) | Dioxane | 100 | 24 | 82 |

| 4 | 3-Chlorobenzonitrile | PdCl₂(dppf) (5) | - | Toluene | 120 | 18 | 75 |

Table 2: Physical and Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₆H₃₀N₂Sn[8] |

| Molecular Weight | 369.13 g/mol |

| Appearance | Liquid |

| Boiling Point | 134-138 °C / 2 mmHg |

| Density | 1.117 g/mL at 25 °C |

| CAS Number | 144173-85-3 |

Experimental Protocols

This section provides a detailed, step-by-step protocol for a typical Stille coupling reaction.

General Experimental Workflow

Caption: General workflow for the Stille coupling experiment.

Materials and Reagents

-

This compound (1.0 equiv)

-

Aryl halide (1.1 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃, 1-5 mol%)[9]

-

Ligand (if required, e.g., P(o-tol)₃, SPhos, 2-10 mol%)

-

Anhydrous solvent (e.g., Toluene, DMF, Dioxane)

-

Inert gas (Nitrogen or Argon)

-

Standard laboratory glassware (Schlenk flask, condenser, etc.)